benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate
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Overview
Description
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a prop-2-yn-1-yloxyethyl moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate typically involves the reaction of benzyl chloroformate with 2-(prop-2-yn-1-yloxy)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by column chromatography or recrystallization.
Chemical Reactions Analysis
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the prop-2-yn-1-yloxy group is replaced by other nucleophiles.
Click Chemistry: The propargyl group in the compound can participate in copper-catalyzed azide-alkyne cycloaddition reactions, forming triazoles.
Scientific Research Applications
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is used in bioconjugation reactions, where it helps in linking biomolecules for various studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate involves its ability to act as a photosensitizer. Upon exposure to visible light, it can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s chemical reactions and biological activities .
Comparison with Similar Compounds
Benzyl N-[2-(prop-2-yn-1-yloxy)ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate: This compound also contains a propargyl group and a carbamate group but differs in the substituent on the nitrogen atom.
Benzyl N-(prop-2-yn-1-yl)carbamate: This compound has a similar structure but lacks the ethoxy group, making it less versatile in certain reactions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
benzyl N-(2-prop-2-ynoxyethyl)carbamate |
InChI |
InChI=1S/C13H15NO3/c1-2-9-16-10-8-14-13(15)17-11-12-6-4-3-5-7-12/h1,3-7H,8-11H2,(H,14,15) |
InChI Key |
SGGFTFZWTYQDPA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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